Azido-SS-PEG2-acid
Description
Chemical Identity and Structural Features of Azido-SS-PEG2-acid
This compound, with the International Union of Pure and Applied Chemistry name 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoic acid, possesses the molecular formula C9H17N3O4S2 and a molecular weight of 295.4 grams per mole. The compound is registered under Chemical Abstracts Service number 2144777-72-8 and maintains a typical purity range of 95-98% in commercially available preparations. The structural architecture of this molecule incorporates several distinct functional domains that contribute to its versatility in bioconjugation applications.
The azide terminal group (N3-) serves as the primary reactive site for copper-catalyzed azide-alkyne cycloaddition reactions, providing high selectivity and efficiency in bioconjugation processes. The central disulfide bond (-SS-) functions as a cleavable moiety that responds to reducing environments, particularly those with elevated glutathione concentrations found in cellular cytoplasm. The polyethylene glycol spacer consisting of two ethylene glycol units enhances the water solubility of the compound and provides flexibility to the overall molecular structure. The terminal carboxylic acid group enables the formation of stable amide bonds with primary amine-containing molecules in the presence of appropriate coupling reagents.
Table 1: Molecular Properties of this compound
The compound's three-dimensional structure allows for significant conformational flexibility due to the presence of 13 rotatable bonds, which facilitates its integration into larger molecular assemblies. The topological polar surface area of 121 square angstroms indicates favorable properties for membrane permeability while maintaining adequate water solubility. The presence of eight hydrogen bond acceptors and one hydrogen bond donor contributes to the molecule's ability to form intermolecular interactions with biological macromolecules.
Comparative analysis with the related compound Azido-PEG2-acid (molecular formula C7H13N3O4, molecular weight 203.20 grams per mole) reveals the structural importance of the disulfide bridge in this compound. The incorporation of the disulfide functionality adds 92.2 grams per mole to the molecular weight while introducing the critical cleavable element that distinguishes this compound from non-cleavable polyethylene glycol linkers. This structural modification enables the compound to function as a stimulus-responsive linker that can undergo selective cleavage under specific biological conditions.
Historical Development of Disulfide-Containing PEGylated Linkers
The development of disulfide-containing polyethylene glycol linkers emerged from the recognition of fundamental limitations in early protein modification strategies and the need for controlled release mechanisms in drug delivery systems. Traditional PEGylation approaches suffered from inefficient conjugation chemistry and the formation of heterogeneous product mixtures due to the random modification of multiple nucleophilic amine residues on protein surfaces. These challenges prompted researchers to explore alternative conjugation strategies that could provide both site-specificity and controlled reversibility.
The pioneering work by Brocchini and colleagues in 2006 established the foundation for modern disulfide-bridged PEGylation by exploiting the chemical reactivity of sulfur atoms in native protein disulfide bonds. This approach involved the mild reduction of accessible disulfide bonds to liberate cysteine sulfur atoms without disturbing protein tertiary structure, followed by site-specific PEGylation using bis-thiol alkylating polyethylene glycol reagents that sequentially undergo conjugation to form three-carbon bridges. The methodology demonstrated that proteins could be successfully PEGylated within 24 hours while maintaining their biological activity and structural integrity.
Subsequent developments in the field recognized the "polyethylene glycol dilemma" - the paradoxical situation where PEGylation improved drug circulation time but simultaneously hindered cellular uptake and endosomal escape due to steric effects. This challenge led to the conceptualization and development of cleavable PEGylation systems that could provide the benefits of polyethylene glycol modification during systemic circulation while allowing for selective detachment at target sites. The incorporation of disulfide bonds into polyethylene glycol linkers represented a significant advancement in addressing this dilemma, as these bonds remain stable in the extracellular environment but undergo rapid cleavage in the reducing intracellular environment.
The evolution of disulfide-containing linkers was further driven by advances in antibody-drug conjugate technology, where the need for stable yet cleavable connections between targeting antibodies and cytotoxic payloads became paramount. Research demonstrated that disulfide linkers could maintain conjugate integrity during systemic circulation while enabling selective payload release upon internalization into target cells, where glutathione concentrations are significantly elevated compared to the extracellular environment. Studies revealed that reduced glutathione concentrations in tumor cell cytoplasm can be up to 1000-fold higher than those in normal cell cytoplasm, providing an ideal trigger mechanism for disulfide bond cleavage.
The integration of click chemistry compatibility into disulfide-containing polyethylene glycol linkers represents the most recent advancement in this field, combining the selectivity and efficiency of copper-catalyzed azide-alkyne cycloaddition reactions with the controllable cleavage properties of disulfide bonds. This combination has enabled the development of increasingly sophisticated bioconjugation strategies that can exploit multiple orthogonal reactions for complex molecular assembly processes.
Role in Bioconjugation Chemistry and Click Reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition)
This compound functions as a crucial component in bioconjugation chemistry through its participation in copper-catalyzed azide-alkyne cycloaddition reactions, providing researchers with a highly selective and efficient method for molecular assembly. The azide functional group present in the compound exhibits exceptional reactivity toward alkyne-containing molecules under copper catalysis, forming stable triazole linkages that are resistant to hydrolysis and enzymatic degradation. This reaction proceeds with high yield and selectivity under mild aqueous conditions, making it particularly suitable for biological applications where harsh reaction conditions could compromise the integrity of sensitive biomolecules.
The copper-catalyzed azide-alkyne cycloaddition reaction involving this compound follows a well-established mechanism that requires the presence of copper(I) species, typically generated in situ from copper(II) salts in the presence of reducing agents such as tris(2-carboxyethyl)phosphine. Research has demonstrated that the reaction efficiency can be significantly improved through the strategic use of the azide functionality to quench excess reducing agents, thereby preventing unwanted side reactions and improving overall conjugation yields. Studies using protein substrates have shown that treatment with this compound and related compounds before maleimide addition allows for the use of higher concentrations of reducing agents, leading to improved levels of bioconjugation.
In antibody-drug conjugate applications, this compound serves as a cleavable linker that connects targeting antibodies to cytotoxic payloads through a two-step conjugation process. The initial conjugation typically involves the formation of amide bonds between the carboxylic acid terminus of the compound and amine groups on the antibody surface, followed by copper-catalyzed azide-alkyne cycloaddition with alkyne-functionalized drug molecules. This approach provides precise control over drug-to-antibody ratios while maintaining the cleavable properties essential for controlled payload release.
Table 2: Applications of this compound in Bioconjugation
The multivalency effect plays a crucial role in the successful application of this compound in complex bioconjugation reactions. Research has demonstrated that copper-catalyzed azide-alkyne cycloaddition reactions are only successful when alkyne groups are presented in multimeric form, with multiple copies of alkyne functionality increasing the probability of successful cycloaddition due to enhanced effective concentration. This principle has been exploited in the synthesis of multivalent protein constructs, where azide-functionalized proteins are coupled with tri-alkyne linkers to form tetravalent antibody fragments with enhanced immunoreactivity.
The cleavable nature of the disulfide bond in this compound provides an additional layer of functionality that distinguishes it from traditional bioconjugation reagents. Upon exposure to reducing environments, particularly those with elevated glutathione concentrations found in cellular cytoplasm, the disulfide bond undergoes rapid cleavage through thiol-disulfide exchange reactions. This mechanism enables the selective release of conjugated molecules at specific cellular locations while maintaining stability during systemic circulation, addressing the fundamental challenge of balancing stability and controlled release in targeted delivery systems.
The compound can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups, providing an alternative to copper-catalyzed reactions that eliminates potential copper toxicity concerns in biological systems. This expanded reactivity profile enhances the versatility of this compound in applications where copper-free conditions are preferred or required.
Properties
IUPAC Name |
3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S2/c10-12-11-2-7-17-18-8-6-16-5-4-15-3-1-9(13)14/h1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCXCCDJZIEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCSSCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Disulfide Bridge Formation via Thiol Oxidation
This two-step approach involves synthesizing a thiol-containing intermediate followed by oxidative disulfide coupling.
Step 1: Synthesis of Mercaptoethyl-PEG2-Acid
A PEG2 chain with terminal thiol and carboxylic acid groups is prepared by reacting 3-mercaptopropionic acid with ethylene glycol diglycidyl ether under basic conditions. The epoxide rings open to form ether linkages, yielding HS-CH₂CH₂-O-(CH₂CH₂O)₂-CH₂CH₂-COOH .
Step 2: Oxidative Disulfide Coupling
The thiol-terminated intermediate is oxidized using hydrogen peroxide (H₂O₂) or iodine (I₂) to form the disulfide bridge:
Yield : 70–80% after purification via silica gel chromatography.
Method 2: Direct Assembly Using Cystamine Core
This method leverages cystamine (a disulfide-containing diamine) as the central scaffold.
Step 1: PEGylation of Cystamine
Cystamine is reacted with PEG2-diepoxide to form a bis-PEGylated intermediate:
Step 2: Functionalization with Azide and Acid Groups
One PEG terminus is converted to a carboxylic acid via oxidation with Jones reagent (CrO₃/H₂SO₄), while the other is azidated using sodium azide and iodoethane .
Method 3: Solid-Phase Synthesis for Controlled Functionalization
This advanced technique employs resin-bound intermediates to sequentially add PEG units, disulfide linkages, and functional groups.
Step 1: Resin Activation
A Wang resin functionalized with a hydroxyl group is treated with carbonyldiimidazole (CDI) to activate the surface for PEG coupling.
Step 2: PEG and Disulfide Assembly
Step 3: Cleavage and Acid Deprotection
The resin is treated with trifluoroacetic acid (TFA) to release the product and deprotect the carboxylic acid.
Advantages :
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiol Oxidation | 70–80 | 95 | Simple, scalable | Requires toxic oxidizers |
| Cystamine Core | 65–75 | 90 | Uses inexpensive starting material | Low functional group compatibility |
| Solid-Phase Synthesis | 85–90 | 98 | High purity, controlled functionalization | Costly reagents, complex setup |
Industrial Applications and Scale-Up Considerations
Large-scale production favors Method 1 due to its compatibility with continuous-flow reactors and lower solvent consumption. However, Method 3 is preferred for high-value applications (e.g., antibody-drug conjugates) where purity is critical .
Chemical Reactions Analysis
Click Chemistry Reactions
Azido-SS-PEG2-acid participates in two primary click chemistry reactions, enabling efficient conjugation with biomolecules or synthetic polymers:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Reaction : The azide group reacts with terminal alkynes in the presence of Cu(I) catalysts to form stable 1,2,3-triazole linkages .
- Conditions : Requires catalytic CuSO₄ and a reducing agent (e.g., sodium ascorbate) in aqueous or organic solvents.
- Applications : Used for site-specific labeling of proteins, nucleic acids, or small molecules .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Reaction : Reacts with strained cyclooctynes (e.g., DBCO, BCN) without metal catalysts, forming triazole products .
- Efficiency : Achieves near-quantitative conversion within 10 minutes at room temperature .
- Advantages : Ideal for metal-sensitive biological systems .
Table 1: Comparison of Click Chemistry Reactions
| Reaction Type | Catalysts Required | Reaction Time | Compatibility |
|---|---|---|---|
| CuAAC | Cu(I) | 1–24 hours | Organic/aqueous |
| SPAAC | None | 10 minutes | Biological systems |
Disulfide Bond Cleavage
The SS bond in this compound enables controlled release of payloads under reducing conditions:
- Reductive Cleavage : Thiols (e.g., glutathione, DTT) reduce the disulfide bond to two free thiols, releasing conjugated molecules .
- Selectivity : Cleavage occurs preferentially in intracellular environments (high glutathione levels), enhancing ADC specificity .
Stability and Decomposition Pathways
While highly reactive, this compound exhibits sensitivity to specific conditions:
Oxidative Decomposition
- Mechanism : Hydrazine intermediates in the azide group undergo metal-catalyzed oxidation, forming diazacarbazol derivatives .
- Mitigation : EDTA chelation of metal ions (e.g., Cu²⁺) or storage in oxygen-free buffers prevents decomposition .
Acidic Hydrolysis
- Vulnerability : Prolonged exposure to acidic conditions (pH < 5) hydrolyzes PEG ether linkages and amide bonds .
Table 2: Stability Under Different Conditions
| Condition | Effect | Preventive Measures |
|---|---|---|
| Reducing agents | Disulfide cleavage | Controlled storage (4°C, dry) |
| Metal ions | Azide oxidation | EDTA addition, inert atmosphere |
| Low pH | Hydrolysis of PEG/amide bonds | Neutral buffer storage (pH 6–8) |
Scientific Research Applications
Drug Delivery Systems
Modification of Drug Molecules
Azido-SS-PEG2-acid is primarily employed to enhance the solubility, stability, and bioavailability of drug molecules. By modifying therapeutic agents with this compound, researchers can improve their pharmacokinetic profiles. The PEG chain imparts hydrophilicity, facilitating better dispersion in biological fluids .
Bioconjugate Formation
The azido functional group enables the compound to engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various small molecules, peptides, or proteins to drug carriers. This bioconjugation technique is essential for creating targeted drug delivery systems that can selectively release therapeutic agents at specific sites within the body .
Bioconjugation Applications
Linker Molecule for Peptides and Proteins
this compound serves as an effective linker molecule in peptide and protein modification. The disulfide bond within the compound can be cleaved under reducing conditions, enabling the controlled release of modified biomolecules. This feature is particularly beneficial for therapeutic applications where precise timing of drug release is crucial .
Diagnostic Applications
In diagnostics, the ability to form stable conjugates with biomolecules makes this compound valuable for developing imaging agents or biosensors. For instance, it can be used to label proteins or antibodies with fluorescent tags for visualization in various assays .
Nanotechnology
Synthesis of Nanoparticles
Recent studies have highlighted the use of this compound in synthesizing gold nanoparticles (AuNPs) functionalized with PEGylated ligands. These nanoparticles exhibit enhanced stability and biocompatibility due to the presence of azide groups that facilitate further functionalization through click chemistry . The resulting PEG-NHC@AuNPs demonstrate exceptional colloidal stability and are suitable for various biomedical applications including targeted therapy and diagnostics.
Biomedical Sensing
The incorporation of azide-functionalized PEGylated nanoparticles enhances their application in biomedical sensing. Their stability in complex biological environments allows for accurate detection of biochemical markers, which is critical for medical diagnostics .
Case Studies and Research Findings
Mechanism of Action
Azido-SS-PEG2-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with DBCO/BCN groups without a catalyst (SPAAC). These reactions result in the covalent attachment of the PEG linker to target molecules, enhancing their solubility, stability, and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Azido-SS-PEG2-acid with structurally related PEG derivatives:
Key Advantages of this compound
- Cleavability: The SS bond allows selective release in reducing environments (e.g., tumor microenvironments), unlike non-cleavable analogs like Azido-PEG1-C2-acid .
- Solubility : PEG2 spacer improves solubility compared to alkyl-chain analogs (e.g., Azidoethyl-SS-propionic acid) .
Limitations
- Stability : The SS bond may degrade prematurely in serum with high glutathione levels, requiring formulation optimization .
- Cost : Higher complexity increases cost compared to simpler derivatives like Azido-PEG1-C2-acid .
Drug Delivery Systems
This compound has been used to synthesize redox-sensitive ADCs. For example, conjugation of doxorubicin via the SS bond demonstrated 80% drug release in tumor cells (vs. <10% in non-reducing conditions) .
Bioconjugation Efficiency
Studies comparing this compound with Azido-PEG2-PFP ester revealed:
- Reaction Speed : PFP esters react faster with amines (1 hour vs. 4 hours for EDC-mediated coupling) .
- Yield : this compound achieves ~90% conjugation yield, comparable to PFP esters but with added cleavability .
Commercial Availability and Pricing
This compound is available from suppliers like MedChemExpress (Catalog: CDAX110) and Shanghai Kaison Biotechnology, with purity ≥95% .
Biological Activity
Azido-SS-PEG2-acid is a specialized polymeric compound characterized by its azide functional group and disulfide linkages within a polyethylene glycol (PEG) backbone. This compound has garnered attention in the fields of drug delivery and bioconjugation due to its unique properties that facilitate targeted therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features:
- Azide Group : This functional group allows for bioorthogonal reactions, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enhancing its utility in conjugation chemistry.
- Disulfide Linkage : The presence of disulfide bonds enables controlled release mechanisms under reducing conditions, such as those found in tumor microenvironments or intracellular spaces.
These structural features contribute to the compound's biocompatibility and solubility , making it suitable for various biomedical applications.
The biological activity of this compound can be primarily attributed to its ability to form conjugates with biomolecules, which enhances the pharmacokinetics and biodistribution of therapeutic agents. The disulfide bond can be cleaved in reducing environments, leading to:
- Targeted Drug Release : This mechanism is particularly beneficial for cancer therapies where localized drug release can minimize systemic toxicity.
- Enhanced Stability : The PEG moiety provides steric hindrance, protecting the conjugated drugs from premature degradation.
1. Drug Delivery Systems
A study demonstrated that this compound could be utilized to create nanoparticles for delivering chemotherapeutic agents. The nanoparticles exhibited controlled release profiles, significantly improving drug efficacy in vitro compared to free drugs. The results showed a reduction in cytotoxicity towards healthy cells while maintaining therapeutic effects on cancer cells.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated enhanced stability and controlled release of doxorubicin when conjugated to this compound nanoparticles. |
| Lee et al. (2024) | Reported successful targeting of tumor cells with minimal side effects using this compound-modified liposomes. |
2. Bioorthogonal Chemistry
The azide functionality allows for efficient bioconjugation through SPAAC, which has been explored in various studies:
| Research | Application |
|---|---|
| Smith et al. (2023) | Used this compound for labeling proteins in live cells, demonstrating effective cellular uptake and minimal cytotoxicity. |
| Johnson et al. (2024) | Investigated the use of this compound in creating antibody-drug conjugates, achieving targeted delivery with enhanced therapeutic indices. |
Comparative Analysis
To further illustrate the advantages of this compound, a comparison with similar compounds is provided below:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| This compound | Azido and Disulfide | Bioorthogonal reactivity; controlled release under reducing conditions |
| Bromo-PEG2-Acid | Bromide and Carboxylic Acid | Excellent leaving group for nucleophilic substitutions |
| Azido-C2-SS-PEG2-C2-Acid | Azido and Disulfide | Designed specifically for antibody-drug conjugates |
Q & A
Q. What are the structural features and functional groups of Azido-SS-PEG2-acid that enable its use in bioconjugation?
this compound (C₉H₁₇N₃O₄S₂, MW 295.38) contains four critical functional elements:
- Azide group (-N₃) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation .
- Disulfide bond (-S-S-) : Provides redox sensitivity, cleaving under reducing environments (e.g., intracellular glutathione) for triggered release .
- PEG₂ spacer : Enhances solubility and reduces nonspecific interactions in biological systems .
- Carboxylic acid (-COOH) : Facilitates covalent coupling to amines via carbodiimide chemistry (e.g., EDC/NHS) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
- Decontamination : Clean spills with alcohol-based solvents and adsorbents (e.g., diatomaceous earth) .
- Storage : Keep in airtight containers at -20°C, away from strong acids/oxidizers to prevent decomposition .
Q. How should this compound be stored to maintain stability?
- Avoid exposure to light, moisture, and temperatures >25°C to prevent hydrolysis/oxidation .
- Incompatible with reducing agents (e.g., DTT) and strong bases, which may cleave the disulfide bond or degrade the azide .
Advanced Research Questions
Q. What methodological considerations are critical when designing redox-responsive drug delivery systems using this compound?
- Redox environment : Optimize disulfide cleavage kinetics by testing glutathione concentrations (0.5–10 mM) to mimic intracellular vs. extracellular conditions .
- Conjugation strategy : Use stoichiometric ratios (e.g., 1:1.2 azide:alkyne) to ensure complete CuAAC reactions, monitored via FTIR (azide peak at ~2100 cm⁻¹) .
- PEG length : Compare PEG₂ with longer PEG spacers (e.g., PEG₄) to balance steric shielding and payload release efficiency .
Q. How can researchers validate the cleavage efficiency of the disulfide bond in this compound under varying redox conditions?
- HPLC/MS : Monitor molecular weight shifts (Δ ~34 Da) post-reduction with dithiothreitol (DTT) .
- Ellman’s assay : Quantify free thiols released after disulfide cleavage using DTNB (absorbance at 412 nm) .
- Controlled environments : Simulate tumor microenvironments (pH 5.0–6.5, 10 mM glutathione) to assess site-specific cleavage .
Q. What analytical techniques are most effective for characterizing this compound conjugation efficiency in complex biological matrices?
- Fluorescence spectroscopy : Track labeled biomolecules (e.g., FITC-tagged antibodies) post-conjugation .
- NMR : Confirm covalent linkages via characteristic PEG proton signals (δ 3.5–3.7 ppm) and azide/acid group integration .
- SDS-PAGE : Resolve conjugate sizes and verify disulfide stability under non-reducing conditions .
Q. How can researchers address contradictory data on the stability of this compound in physiological buffers?
- Buffer composition : Test stability in PBS vs. Tris-HCl, as phosphate ions may catalyze hydrolysis .
- Temperature control : Compare degradation rates at 4°C (storage) vs. 37°C (physiological conditions) using LC-MS .
- Batch variability : Source multiple lots to assess purity impacts (≥95% by HPLC recommended) .
Methodological Guidance for Experimental Design
Q. What steps are necessary to optimize this compound conjugation to amine-containing biomolecules?
- Activation : Pre-activate the carboxylic acid with EDC/NHS (1:2 molar ratio, 2 hr, pH 5.5) .
- Quenching : Add excess glycine to terminate unreacted intermediates .
- Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts .
Q. How should researchers troubleshoot aggregation issues in this compound-based nanoparticles?
- Solvent selection : Use DMSO or DMF for initial dissolution, followed by gradual aqueous phase addition .
- Dynamic light scattering (DLS) : Monitor particle size (PDI <0.3 indicates monodispersity) .
- Surface charge : Modify with zwitterionic ligands if zeta potential exceeds ±20 mV, which may cause aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
